molecular formula C13H10FNO3S B2539504 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid CAS No. 926208-28-8

5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid

Cat. No. B2539504
CAS RN: 926208-28-8
M. Wt: 279.29
InChI Key: FVCZUJLHRJCQLC-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3-Fluorobenzoic acid , which is an organic compound with the formula C7H5FO2. It’s the meta form of fluorobenzoic acid .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

The compound 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid and its derivatives have been extensively studied for their applications in organic synthesis and medicinal chemistry. Notably, the introduction of a fluorine atom in these compounds is significant for enhancing antimicrobial activity. Desai et al. (2013) synthesized new 5-arylidene derivatives by condensation and Knoevenagel condensation, noting that the presence of a fluorine atom at the 4th position of the benzoyl group in the final compounds was crucial for this increased antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Utility in Medicinal Chemistry

In medicinal chemistry, the synthesis of fluorine-containing compounds, such as 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid derivatives, has been a subject of interest due to their potential as building blocks. Van Hende et al. (2009) evaluated synthetic strategies toward 3-fluoroazetidine-3-carboxylic acid, acknowledging its high potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Antimicrobial Activity

The antimicrobial activity of these compounds, especially against various bacterial and fungal strains, has been a significant area of research. Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives and found that these compounds exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).

Heterocyclic Amino Acid Synthesis

The synthesis of heterocyclic amino acids incorporating fluorine atoms is another area of interest, particularly in the development of new pharmaceutical compounds. The research conducted by Van Hende et al. (2009) in synthesizing 1-Boc-3-fluoroazetidine-3-carboxylic acid is a testament to this application in the field of drug development (Van Hende et al., 2009).

Safety and Hazards

The safety data sheet for 3-Fluorobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid” are not available, fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration .

Mechanism of Action

properties

IUPAC Name

5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c1-7-5-10(19-11(7)13(17)18)15-12(16)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCZUJLHRJCQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid

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